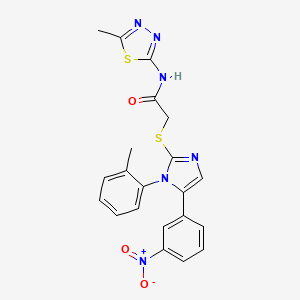

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S2/c1-13-6-3-4-9-17(13)26-18(15-7-5-8-16(10-15)27(29)30)11-22-21(26)31-12-19(28)23-20-25-24-14(2)32-20/h3-11H,12H2,1-2H3,(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETGGCNHFQXHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of thiadiazole and imidazole derivatives. The compound can be synthesized using a multi-step reaction involving the appropriate alkylating agents and thioketones.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. For instance, NMR can provide insights into the chemical environment of the hydrogen atoms in the molecule, while X-ray crystallography can elucidate the three-dimensional arrangement of atoms.

Antitumor Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antitumor properties. Studies have shown that compounds containing the 1,3,4-thiadiazole ring can inhibit DNA and RNA synthesis in cancer cells without adversely affecting protein synthesis .

In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example:

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| This compound | HepG2 | 70% | |

| N-(5-methyl-1,3,4-thiadiazol-2-y) | A549 | 65% |

These findings suggest that the compound may target key kinases involved in tumorigenesis.

Antimicrobial Activity

In addition to its antitumor effects, this compound has also been evaluated for antimicrobial activity. Thiadiazole derivatives have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways.

A study found that similar thiadiazole compounds had broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The specific interactions between the thiadiazole moiety and microbial targets are believed to enhance their antibacterial potency .

Case Studies

Several case studies have documented the biological activities of thiadiazole derivatives:

- Antitumor Efficacy : A study involving a series of thiadiazole derivatives reported significant reductions in tumor growth in xenograft models when treated with compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-y). The study highlighted a decrease in tumor size by up to 50% compared to control groups .

- Antimicrobial Effects : Another investigation focused on a set of thiadiazole derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the thiadiazole ring : This is achieved through the reaction of thiosemicarbazides with appropriate carbonyl compounds.

- Substitution reactions : The introduction of the nitrophenyl and o-tolyl groups is performed via nucleophilic substitution techniques.

The compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways or by generating reactive oxygen species (ROS).

A comparative study showed that derivatives with thiadiazole moieties have demonstrated significant activity against prostate cancer (PC3), colon cancer (HT29), and neuroblastoma (SKNMC) cell lines .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Material Science Applications

Compounds like this compound can also find applications in materials science:

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical properties. These materials are being explored for use in high-performance coatings and composites.

Sensors

Due to their electronic properties, thiadiazole-containing compounds are being investigated for use in sensor technologies. Their ability to interact with various analytes makes them suitable candidates for chemical sensors.

Anticancer Activity Assessment

In a study evaluating a series of thiadiazole derivatives, including those similar to this compound, researchers found that specific substitutions significantly enhanced cytotoxicity against selected cancer cell lines . The study utilized MTT assays to determine cell viability post-treatment.

Antimicrobial Efficacy

A comparative analysis of antimicrobial activity was conducted on several thiadiazole derivatives. Results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity than their electron-donating counterparts . This study highlights the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be contextualized against the following analogs:

Substituent-Driven Physicochemical Properties

Key analogs from the evidence include:

Key Observations :

- Steric Considerations : The o-tolyl group (ortho-methylphenyl) may impose steric hindrance, reducing solubility compared to para-substituted analogs (e.g., 4-methylphenyl in ) .

- Thermal Stability : Melting points of analogs range from 132–170°C (), suggesting that the target compound’s bulkier substituents might lower its melting point due to reduced crystallinity.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Thioacetamide linkages (common in –7) are prone to oxidative metabolism, which may shorten the target compound’s half-life compared to ether or amine linkers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction yields be maximized?

- Methodology : The compound’s synthesis involves multi-step heterocyclization. A validated approach includes using concentrated sulfuric acid as a cyclizing agent under ambient conditions (293–298 K) for 24 hours, achieving yields >97% for analogous thiadiazole-acetamide derivatives . Key steps:

- Precursor preparation via condensation of isothiocyanates with arylhydrazides (e.g., benzohydrazide) in ethanol .

- Cyclization monitoring via TLC (chloroform:acetone, 3:1) and purification via recrystallization (e.g., acetic acid) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodology :

- Spectroscopy : IR (νmax 1670–1649 cm⁻¹ for C=O; 3310–3100 cm⁻¹ for NH/CH stretches) and ¹H NMR (δ 1.91–10.68 ppm for CH₃, aromatic protons, and NH groups) to confirm functional groups .

- Mass spectrometry : FAB-MS for molecular ion confirmation (e.g., [M+H]+ at m/z = 384 for related derivatives) .

- Elemental analysis : Validate purity via C/H/N/S/Cl percentages (e.g., ±0.1% deviation from theoretical values) .

Advanced Research Questions

Q. How do reaction intermediates and heterocyclization mechanisms influence the synthesis of this compound?

- Mechanistic Insights : X-ray diffraction studies on analogous compounds reveal that intermediates like N-substituted thioacetamides form during cyclization, which are critical for constructing the thiadiazole-imidazole core . For example, co-crystals of intermediates (e.g., 4.1 and 4.1a in ) were isolated but could not be purified individually, suggesting transient stability .

- Key Variables : Acid strength (H₂SO₄ vs. weaker acids) and temperature control (293–298 K) prevent over-oxidation of nitro groups or decomposition of the o-tolyl substituent .

Q. What computational methods can predict the electronic and steric effects of substituents (e.g., 3-nitrophenyl, o-tolyl) on the compound’s reactivity?

- Methodology :

- DFT Calculations : B3LYP/SDD models for bond angles (e.g., C1-C2-C3 = 121.4°) and torsional strain (e.g., C3-C2-C1-C6 = 0.9°) in related thiadiazole derivatives .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites influenced by the nitro group’s electron-withdrawing effects and the methyl group’s steric hindrance .

Q. How can structural modifications (e.g., varying arylthio or acetamide groups) enhance bioactivity or physicochemical properties?

- Structure-Activity Relationships (SAR) :

- Thioether Linkers : Substituting benzylthio (5h, 88% yield) vs. methylthio (5f, 79% yield) alters solubility and melting points (133–135°C vs. 158–160°C) .

- Aryl Groups : Electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5j) increase thermal stability (mp 138–140°C) compared to methoxy groups (5k, mp 135–136°C) .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

- Troubleshooting :

- Purity Checks : Use TLC with dual eluents (e.g., chloroform:acetone and ethyl acetate:hexane) to detect impurities .

- Reaction Monitoring : In situ IR or HPLC-MS to track intermediate conversion .

Methodological Recommendations

- Experimental Design : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity) for multi-step syntheses .

- Data Validation : Cross-reference spectral data with computational models (e.g., B3LYP/SDD for NMR chemical shift prediction) to confirm structural assignments .

- Advanced Characterization : Single-crystal X-ray diffraction for resolving ambiguous stereochemistry or hydrogen-bonding networks in intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.